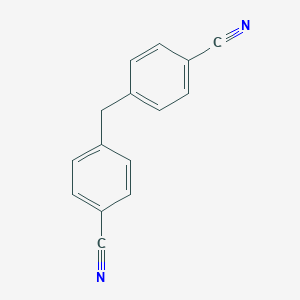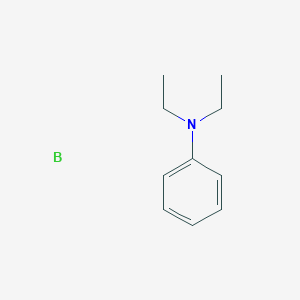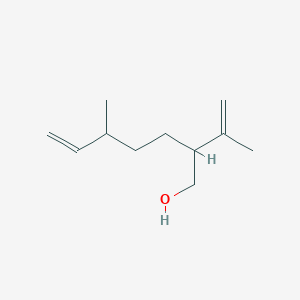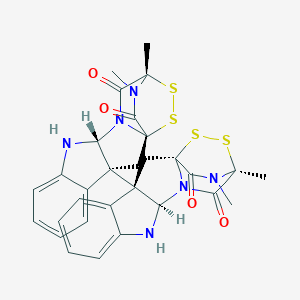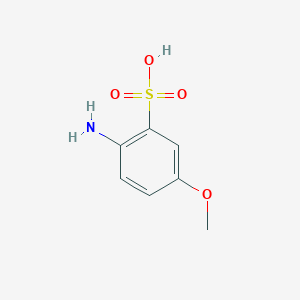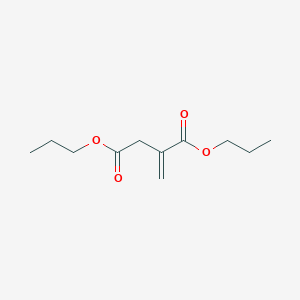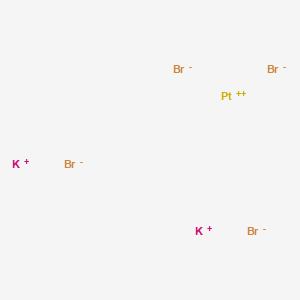
Dipotassium tetrabromoplatinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium tetrabromoplatinate, also known as potassium tetrabromoplatinate(II), is a chemical compound with the formula K₂PtBr₄. It is a red crystalline powder primarily used in platinum catalytic applications. This compound is known for its high purity and is available in various forms, including submicron and nanopowder .
準備方法
Synthetic Routes and Reaction Conditions: Dipotassium tetrabromoplatinate can be synthesized through the reaction of potassium bromide with platinum(II) bromide in an aqueous solution. The reaction typically involves dissolving platinum(II) bromide in hydrobromic acid, followed by the addition of potassium bromide. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity grades, including 99%, 99.9%, 99.99%, and 99.999% .
化学反応の分析
Types of Reactions: Dipotassium tetrabromoplatinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo ligand substitution reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
科学的研究の応用
Dipotassium tetrabromoplatinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in platinum-based chemotherapy drugs.
Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.
作用機序
The mechanism of action of dipotassium tetrabromoplatinate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The pathways involved in these interactions depend on the specific ligands and the nature of the target molecules .
類似化合物との比較
Potassium tetrabromopalladate(II): Similar in structure but contains palladium instead of platinum.
Potassium tetrabromoaurate(III): Contains gold instead of platinum and has different oxidation states.
Potassium hexabromoplatinate(IV): Contains six bromide ligands and platinum in a higher oxidation state.
Uniqueness: Dipotassium tetrabromoplatinate is unique due to its specific combination of potassium and platinum with four bromide ligands. This specific structure imparts unique catalytic properties and reactivity compared to other similar compounds .
特性
CAS番号 |
13826-94-3 |
|---|---|
分子式 |
Br4K2Pt |
分子量 |
592.90 g/mol |
IUPAC名 |
dipotassium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChIキー |
AXZAYXJCENRGIM-UHFFFAOYSA-J |
SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2] |
正規SMILES |
[K+].[K+].Br[Pt-2](Br)(Br)Br |
物理的記述 |
Red powder; Highly soluble in water; [Strem Chemicals MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


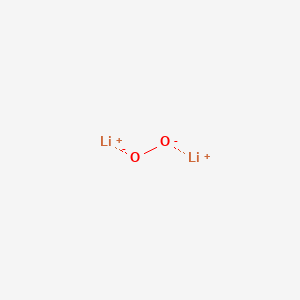
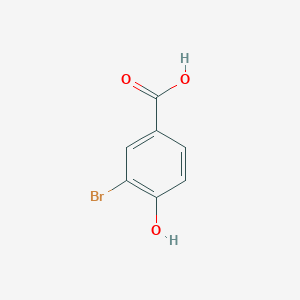
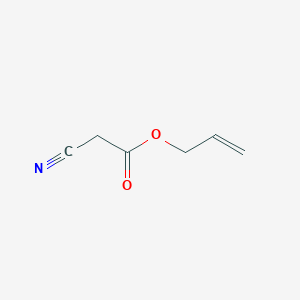
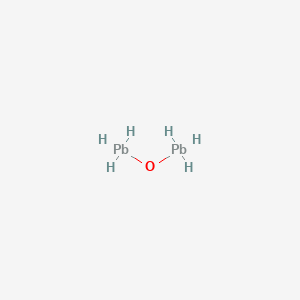

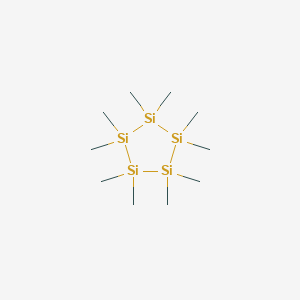
![[S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B84386.png)
